![molecular formula C18H20N2O4S B2614607 N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide CAS No. 880139-08-2](/img/structure/B2614607.png)
N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide, commonly known as SU6656, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1999 by Sugen Inc. as a potent inhibitor of Src family kinases, which play an important role in cell signaling and are involved in various cellular processes such as proliferation, differentiation, and survival. Since then, SU6656 has been extensively studied for its potential applications in cancer research, neurobiology, and immunology.
Scientific Research Applications
Anti-Inflammatory and Analgesic Effects
The title compound is structurally related to naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID). Naproxen is used to treat pain, menstrual cramps, and inflammatory diseases like rheumatoid arthritis. Its mechanism of action involves blocking arachidonate binding, inhibiting both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2), resulting in analgesic and anti-inflammatory effects . Given this similarity, researchers have explored the potential of N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide as an anti-inflammatory agent.
Antiviral Properties
Combining naproxen with other drugs has shown promise in treating influenza A (H3N2) infection . Ongoing trials suggest that naproxen could also have antiviral activity against SARS-CoV-2, potentially reducing severe respiratory mortality associated with COVID-19 . The hybrid molecule containing tryptamine and naproxen could be a valuable candidate for further investigation.
Neuromodulation and Behavior Regulation
Tryptamine, a natural derivative of tryptophan, plays a fundamental role in the human body. It is involved in regulating processes within the central nervous system, including sleep, cognition, memory, temperature regulation, and behavior . By combining tryptamine with naproxen, researchers may uncover novel neuromodulatory effects.
Antibacterial and Antimycobacterial Activity
Indole derivatives often exhibit interesting biological properties. The title compound and related indole derivatives have been screened for antibacterial and antimycobacterial effects. Further studies evaluated their activity against Mycobacterium tuberculosis and other strains .
Drug Delivery Systems
Given its structural features, N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide could serve as a building block for designing drug delivery systems. Its sulfonamide group may facilitate interactions with biological targets or enhance solubility.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological responses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
The presence of certain groups attached to the aryl ring can increase the lipophilic nature of the compound, thereby making the molecule more cell-permeable .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it is likely that the compound has diverse molecular and cellular effects .
properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-23-17-8-7-14(11-18(17)24-2)25(21,22)20-10-9-13-12-19-16-6-4-3-5-15(13)16/h3-8,11-12,19-20H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWIGMUPILVUGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CNC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide |
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